molecular formula C14H7BrN2O B11993081 {[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile

{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B11993081
M. Wt: 299.12 g/mol
InChI Key: JLSXRWXIGUYGRU-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2-furyl]methylene}malononitrile is an organic compound with the molecular formula C14H7BrN2O It is characterized by the presence of a bromophenyl group, a furan ring, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2-furyl]methylene}malononitrile typically involves the condensation reaction between 5-(4-bromophenyl)-2-furaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2-furyl]methylene}malononitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Condensation Reactions: The malononitrile moiety can participate in further condensation reactions with aldehydes or ketones.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Condensation Reactions: Aldehydes or ketones are used as reactants, with bases like piperidine or pyridine as catalysts. The reactions are conducted under reflux conditions.

    Cyclization Reactions: Cyclization can be induced by heating the compound in the presence of acids or bases.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Condensation Reactions: Products include various substituted malononitriles and heterocyclic compounds.

    Cyclization Reactions: Products include fused ring systems and heterocyclic compounds.

Scientific Research Applications

2-{[5-(4-bromophenyl)-2-furyl]methylene}malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2-furyl]methylene}malononitr

Properties

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H7BrN2O/c15-12-3-1-11(2-4-12)14-6-5-13(18-14)7-10(8-16)9-17/h1-7H

InChI Key

JLSXRWXIGUYGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C#N)Br

Origin of Product

United States

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